Raceanisodamine

Description

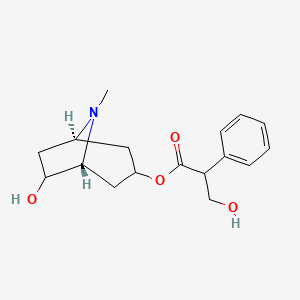

Structure

3D Structure

Propriétés

Numéro CAS |

85760-60-7 |

|---|---|

Formule moléculaire |

C17H23NO4 |

Poids moléculaire |

305.4 g/mol |

Nom IUPAC |

[(1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13?,14?,15+,16?/m0/s1 |

Clé InChI |

WTQYWNWRJNXDEG-BSMBJXNESA-N |

SMILES isomérique |

CN1[C@H]2CC(C[C@@H]1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

SMILES canonique |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Pharmacological Properties of Raceanisodamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raceanisodamine, a tropane (B1204802) alkaloid, is the racemic mixture of anisodamine (B1666042), a naturally occurring compound found in plants of the Solanaceae family. Primarily utilized in China for a variety of clinical applications, including the treatment of septic shock, circulatory disorders, and organophosphate poisoning, its pharmacological profile is characterized by a non-selective antagonism of muscarinic acetylcholine (B1216132) receptors and a weak antagonism of α1-adrenergic receptors. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its principal signaling pathways and relevant experimental workflows.

Introduction

Tropane alkaloids, a class of bicyclic alkaloids, are known for their significant physiological effects, with prominent examples including atropine (B194438) and scopolamine. This compound, structurally similar to atropine, is an important member of this family. Its clinical utility is attributed to its anticholinergic, anti-inflammatory, and microcirculatory effects. This guide aims to consolidate the current scientific understanding of this compound's mechanism of action, pharmacokinetics, and pharmacodynamics to serve as a comprehensive resource for the scientific community.

Mechanism of Action

This compound's primary mechanism of action is the competitive and non-selective antagonism of muscarinic acetylcholine receptors (mAChRs). It also exhibits weak antagonistic properties at α1-adrenergic receptors.

Muscarinic Receptor Antagonism

This compound binds to all five subtypes of muscarinic receptors (M1-M5), preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh). This blockade disrupts the downstream signaling cascades initiated by these G-protein coupled receptors.

-

M1, M3, and M5 Receptors (Gq/11-coupled): Antagonism of these receptors inhibits the activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation.

-

M2 and M4 Receptors (Gi/o-coupled): By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Quantitative Data on Receptor Affinity: Studies on isolated canine saphenous veins have provided the following affinity values for anisodamine, the active component of this compound[1]:

Receptor Subtype Tissue Parameter Value Prejunctional Muscarinic (M2) Canine Saphenous Vein pKB 7.78 Postjunctional Muscarinic (M1) Canine Saphenous Vein pKB 7.86 Note: The pKB value is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A higher pKB value indicates a higher binding affinity.

Adrenergic Receptor Antagonism

This compound also acts as a weak antagonist at α1-adrenergic receptors, which may contribute to its vasodilatory effects and its beneficial role in improving microcirculation[2].

-

Quantitative Data on Receptor Affinity: Binding studies have determined the following pKi values for this compound:

Receptor Subtype Parameter Value α1-adrenergic pKi 2.63 α2-adrenergic pKi 1.61 Note: The pKi value is the negative logarithm of the inhibition constant (Ki), representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties through two primary mechanisms: modulation of the cholinergic anti-inflammatory pathway and inhibition of thromboxane (B8750289) synthesis.

By blocking muscarinic receptors on neurons, this compound can indirectly enhance the activation of the cholinergic anti-inflammatory pathway. This is thought to occur by increasing the local availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChRs) on immune cells such as macrophages. Activation of α7nAChRs inhibits the production and release of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.

This compound has been shown to be a potent inhibitor of platelet aggregation and thromboxane (TXA2) synthesis. The proposed mechanism involves the inhibition of enzymes in the arachidonic acid cascade, specifically cyclooxygenase (COX) or thromboxane synthetase. By reducing the production of TXA2, a potent vasoconstrictor and platelet aggregator, this compound contributes to improved blood flow and reduced inflammation[3].

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various animal models and humans.

-

Absorption: Information on the absolute oral bioavailability of this compound is limited, but studies on related tropane alkaloids suggest variable and often low oral absorption.

-

Distribution: As a tropane alkaloid, its distribution is influenced by its physicochemical properties.

-

Metabolism: The metabolism of this compound is expected to occur primarily in the liver, similar to other tropane alkaloids.

-

Excretion: Elimination is likely to occur via renal and fecal routes.

-

Pharmacokinetic Parameters (Anisodamine): A study in human volunteers following a single intramuscular injection of anisodamine provided some pharmacokinetic data[4].

Parameter Value Half-life (t1/2) ~2-3 hours More comprehensive pharmacokinetic data for this compound across different species and routes of administration is needed for a complete understanding.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's antagonism of muscarinic receptor signaling pathways.

Caption: Anti-inflammatory mechanisms of this compound.

Caption: Experimental workflows for characterizing this compound.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of the radioligand at a fixed concentration (typically near its Kd value).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cecal Ligation and Puncture (CLP) Model for Sepsis

This is a widely used animal model to induce polymicrobial sepsis and evaluate the efficacy of therapeutic agents like this compound.

-

Animals: Male C57BL/6 mice (8-12 weeks old).

-

Procedure:

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Surgical Preparation: Shave the abdomen and disinfect the surgical area.

-

Laparotomy: Make a 1-2 cm midline incision to expose the cecum.

-

Cecal Ligation: Ligate the cecum with a suture at a predetermined distance from the distal end (the severity of sepsis can be modulated by the length of the ligated portion).

-

Puncture: Puncture the ligated cecum once or twice with a needle (the needle gauge also influences sepsis severity). A small amount of fecal matter should be extruded.

-

Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers.

-

Fluid Resuscitation: Administer subcutaneous sterile saline to provide fluid resuscitation.

-

Treatment: Administer this compound or vehicle control at predetermined time points and doses (e.g., intraperitoneally or intravenously).

-

Monitoring: Monitor the animals for survival, clinical signs of illness (e.g., piloerection, lethargy), and body temperature.

-

Outcome Assessment: At defined endpoints, collect blood and tissue samples for analysis of inflammatory cytokines (e.g., via ELISA), bacterial load, and markers of organ damage.

-

Conclusion

This compound is a tropane alkaloid with a multifaceted pharmacological profile, primarily acting as a non-selective muscarinic antagonist and a weak α1-adrenergic antagonist. Its demonstrated anti-inflammatory effects, mediated through the cholinergic anti-inflammatory pathway and inhibition of thromboxane synthesis, underscore its therapeutic potential in conditions characterized by inflammation and microcirculatory disturbances. While clinically utilized in China, further rigorous preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile for broader applications. This technical guide provides a foundational understanding of this compound's pharmacology to aid in future research and drug development endeavors.

References

- 1. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Studies on the determination of plasma level and pharmacokinetic parameters of anisodamine by micellar liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid from the Roof of the World: A Technical Guide to the Discovery and Natural Sources of Raceanisodamine from Anisodus tanguticus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: From Traditional Medicine to Modern Pharmacology

Anisodus tanguticus (Maxim.) Pascher, a member of the Solanaceae family, holds a significant place in traditional Chinese and Tibetan medicine, where it is known as "shān làng dàng" (山莨菪).[1][2] For centuries, it has been utilized for its analgesic, antispasmodic, and circulatory benefits.[2] The medicinal efficacy of this plant is primarily attributed to its rich concentration of tropane (B1204802) alkaloids, including hyoscyamine, scopolamine, anisodine, and notably, anisodamine (B1666042).[1][3]

The journey of raceanisodamine from a traditional remedy to a compound of clinical interest began in 1965 when Chinese scientists first isolated its active enantiomer, anisodamine, from the roots of Anisodus tanguticus.[2] this compound is the racemic mixture of anisodamine.[4][5] This discovery paved the way for standardized dosing and in-depth pharmacological investigations. Today, this compound is recognized for its vasoactive properties and is used in China for treating conditions such as acute circulatory shock.[1][5][6]

The Natural Source: Anisodus tanguticus

The concentration of this compound and other alkaloids in Anisodus tanguticus can vary depending on geographical location and environmental factors.[7] Studies have shown that the alkaloid content exhibits geographical distribution characteristics.[7] Furthermore, cultivation practices, such as planting density and harvesting period, significantly influence the alkaloid yield.[8]

Physicochemical Properties of this compound

This compound, also known as 7β-Hydroxyhyoscyamine, is a crystalline solid.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₇H₂₃NO₄ | [4][9] |

| Molecular Weight | 305.37 g/mol | [4][9] |

| CAS Number | 17659-49-3 | [9] |

| Appearance | Crystalline solid | [4] |

| Boiling Point (Predicted) | 474.6±45.0 °C | [4] |

| Density (Predicted) | 1.27 g/cm³ | [4] |

| pKa (Predicted) | 14.12±0.10 | [4] |

| Solubility | ≥13.32 mg/mL in EtOH; ≥13.65 mg/mL in H₂O; ≥51.3 mg/mL in DMSO | [9] |

Quantitative Analysis of Alkaloids in Anisodus tanguticus

The concentration of this compound and other major tropane alkaloids in Anisodus tanguticus has been quantified in various studies. The following table presents representative data on the alkaloid content found in the plant.

| Alkaloid | Concentration in Plant Material (mg/kg) | Sample Type | References |

| Anisodamine | 0.58 | Cold Dish (prepared) | [3] |

| Anisodamine | 1.498 | Wild Vegetable Plant | [3] |

| Atropine | 107.4 | Cold Dish (prepared) | [3] |

| Atropine | 107.0 | Wild Vegetable Plant | [3] |

| Scopolamine | 12.6 | Cold Dish (prepared) | [3] |

| Scopolamine | 15.4 | Wild Vegetable Plant | [3] |

| Anisodine | 39.8 | Cold Dish (prepared) | [3] |

| Anisodine | 95.8 | Wild Vegetable Plant | [3] |

Experimental Protocols

Extraction of this compound from Anisodus tanguticus

This protocol is a synthesized methodology based on established laboratory practices for the extraction of tropane alkaloids.[2][10]

Objective: To extract and purify this compound from the dried roots of Anisodus tanguticus.

Materials and Reagents:

-

Dried and powdered roots of Anisodus tanguticus

-

Ammonia (B1221849) solution

-

Chloroform (B151607) or other suitable organic solvent

-

Dilute sulfuric acid (e.g., 20%)

-

Strong base (e.g., ammonia)

-

Silica (B1680970) gel for column chromatography

-

Elution solvents (e.g., chloroform-methanol gradient)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Preparation of Plant Material: Grind the dried roots of Anisodus tanguticus into a fine powder.

-

Alkalinization and Extraction: Moisten the powdered root material with a small amount of ammonia solution. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents. Perform extraction with an organic solvent like chloroform under reflux or using ultrasonication. Filter the extract to remove solid plant material.

-

Acid-Base Partitioning: Transfer the alkaloids from the organic extract to an aqueous phase by partitioning with a dilute acid solution (e.g., 20% sulfuric acid). The alkaloids will form salts and dissolve in the acidic aqueous layer. Separate the aqueous phase.

-

Precipitation and Re-extraction: Basify the aqueous phase with a strong base (e.g., ammonia) to a pH of 9-10. This will precipitate the free alkaloids. Extract the precipitated alkaloids back into an organic solvent such as chloroform.

-

Purification by Column Chromatography: Concentrate the organic extract to obtain the crude alkaloid mixture. Subject the crude extract to column chromatography on silica gel. Elute with a suitable solvent system, such as a chloroform-methanol gradient, to separate the individual alkaloids.

-

Crystallization: Collect the fractions containing anisodamine and evaporate the solvent. Recrystallize the residue from a suitable solvent to obtain pure anisodamine.

Caption: Workflow for the extraction and purification of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in biological samples or plant extracts.[4][11]

Objective: To quantify the concentration of this compound using HPLC.

Materials and Reagents:

-

This compound standard

-

Sample containing this compound (e.g., plant extract, plasma)

-

Acetonitrile (B52724) (HPLC grade)

-

Monopotassium phosphate (B84403)

-

Perchloric acid

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Plant Extract: Dilute the purified extract with the mobile phase to a suitable concentration.

-

Biological Fluid (e.g., Aqueous Humor): Perform protein precipitation and liquid-liquid extraction. For example, extract with ethyl acetate, evaporate the organic layer, and reconstitute the residue in the mobile phase.[11]

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10mM monopotassium phosphate with perchloric acid, pH 3.0) in a specific ratio (e.g., 11.5:88.5, v/v).[11]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).[11]

-

Detection: UV detection at a specific wavelength (e.g., 214 nm).[11]

-

-

Quantification:

-

Inject a known volume of the prepared sample and standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Pharmacological Activity and Signaling Pathways

This compound exhibits a range of pharmacological effects, primarily as an antagonist at certain neurotransmitter receptors.[5][12]

Receptor Binding Affinity

This compound acts as a weak antagonist at α1-adrenergic receptors and as a non-specific antagonist at muscarinic acetylcholine (B1216132) receptors (mAChR).[2][5][9] The table below summarizes its binding affinities.

| Receptor Target | Action | pKi / pKB Value | Tissue/Model System | References |

| α1-Adrenergic Receptor | Antagonist | pKi = 2.63 (vs. WB-4101) | Rat Brain Membranes | [9] |

| α1-Adrenergic Receptor | Antagonist | pKi = 1.61 (vs. Clonidine) | Rat Brain Membranes | [9] |

| Prejunctional Muscarinic | Antagonist | pKB = 7.78 | Isolated Canine Saphenous Veins | [4] |

| Postjunctional Muscarinic | Antagonist | pKB = 7.86 | Isolated Canine Saphenous Veins | [4] |

Signaling Pathways

The antagonistic actions of this compound at α1-adrenergic and muscarinic receptors interrupt their respective signaling cascades.

α1-Adrenergic Receptor Antagonism: α1-adrenergic receptors are Gq-coupled G-protein coupled receptors (GPCRs). Their activation by endogenous ligands like norepinephrine (B1679862) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). By blocking this receptor, this compound inhibits these downstream signaling events.

Caption: Inhibition of the α1-Adrenergic signaling pathway by this compound.

Muscarinic Acetylcholine Receptor Antagonism: this compound acts as a non-specific antagonist at muscarinic acetylcholine receptors. These receptors can be coupled to different G-proteins (Gq/11 or Gi/o), leading to varied downstream effects. For Gq-coupled muscarinic receptors (M1, M3, M5), the signaling pathway is similar to that of α1-adrenergic receptors, involving PLC activation. For Gi-coupled receptors (M2, M4), their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This compound's non-specific antagonism would block both of these pathways.

Caption: Non-specific antagonism of Muscarinic Acetylcholine Receptor signaling.

Conclusion

This compound, derived from the traditional medicinal plant Anisodus tanguticus, represents a compelling example of a natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery, natural sources, and the scientific methodologies for its study. The presented quantitative data and experimental protocols offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific interactions of this compound with its receptor targets and the elucidation of its broader physiological effects will continue to be a promising area of research.

References

- 1. Anisodus tanguticus - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. weekly.chinacdc.cn [weekly.chinacdc.cn]

- 4. This compound | 85760-60-7 | Benchchem [benchchem.com]

- 5. Anisodamine - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Frontiers | Geographically associated endophytic fungi contribute to the tropane alkaloids accumulation of Anisodus tanguticus [frontiersin.org]

- 8. Effects of Different Planting Densities and Harvesting Periods on the Growth and Major Alkaloids of Anisodus tanguticus (Maxim.) Pascher on the Qinghai–Tibetan Plateau [mdpi.com]

- 9. apexbt.com [apexbt.com]

- 10. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the difference between anisodamine and Raceanisodamine?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine (B1666042) and Raceanisodamine are both tropane (B1204802) alkaloids with significant pharmacological applications, primarily as anticholinergic agents.[1][2][3] Anisodamine is a naturally occurring stereoisomer, specifically 7β-hydroxyhyoscyamine, extracted from plants of the Solanaceae family, such as Anisodus tanguticus.[1][3] this compound, as the name suggests, is the racemic mixture containing both enantiomers.[4] This technical guide provides an in-depth exploration of the core differences between anisodamine and its racemic counterpart, focusing on their chemical properties, pharmacological activities, and the methodologies used for their characterization.

Chemical and Physical Properties

The primary distinction between anisodamine and this compound lies in their stereochemistry. Anisodamine is a specific enantiomer, while this compound is a 1:1 mixture of two enantiomers.[4] This difference in three-dimensional structure can lead to variations in their interaction with chiral biological targets such as receptors, thereby influencing their pharmacological and pharmacokinetic profiles.

Table 1: Chemical and Physical Properties

| Property | Anisodamine | This compound |

| IUPAC Name | [(1S,3S,5S,7S)-7-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenyl-propanoate[1] | (RS)-[(1S,3S,5S,7S)-7-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenyl-propanoate |

| Synonyms | 7β-hydroxyhyoscyamine[1] | Racemic Anisodamine, 654-2 (synthetic)[4] |

| CAS Number | 55869-99-3[1] | 17659-49-3[4] |

| Molecular Formula | C₁₇H₂₃NO₄[1] | C₁₇H₂₃NO₄[4] |

| Molecular Weight | 305.37 g/mol [1] | 305.37 g/mol [4] |

| Source | Naturally occurring in Anisodus tanguticus[1] | Synthetic racemic mixture[4] |

Pharmacological Profile

Both anisodamine and this compound act as non-specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists and weak alpha-1 adrenergic receptor (α1-AR) antagonists.[1][5] Their anticholinergic properties are responsible for their therapeutic effects, which include relieving smooth muscle spasms and improving microcirculation.[3]

Receptor Binding Affinity

The affinity of these compounds for various receptors is a critical determinant of their pharmacological activity. While comprehensive comparative data is limited, available information suggests differences in potency between the stereoisomers of anisodamine, with the (S) configuration at the tropane ring playing a more important role in anticholinergic activity.[6]

Table 2: Receptor Binding Affinities (pKi / pKB values)

| Receptor | Anisodamine | This compound | Notes |

| Muscarinic (Prejunctional) | pKB = 7.78[7] | Data not available | Canine saphenous vein |

| Muscarinic (Postjunctional) | pKB = 7.86[7] | Data not available | Canine saphenous vein |

| α1-Adrenergic | pKi = 2.63[8] | pKi = 2.63[9] | Rat brain membranes vs. [³H]-WB-4101 |

| α2-Adrenergic | pKi = 1.61[8] | pKi = 1.61[9] | Rat brain membranes vs. [³H]-Clonidine |

pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant of an antagonist. Higher values indicate greater binding affinity.

Pharmacokinetics

Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, can be influenced by stereochemistry. Anisodamine is reported to be poorly absorbed from the gastrointestinal tract, necessitating intravenous administration for systemic effects.[3]

Table 3: Pharmacokinetic Parameters

| Parameter | Anisodamine | This compound | Species |

| Half-life (t½) | ~2-3 hours[5] | Data not available | Human |

| Cmax (i.v. administration) | 267.50 ± 33.16 ng/mL[10] | Data not available | Rat |

| Bioavailability (oral) | 10.78%[10] | Data not available | Rat |

Signaling Pathways and Experimental Workflows

The pharmacological effects of anisodamine and this compound are mediated through their interaction with specific signaling pathways. Their primary mechanism involves the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs).

Muscarinic Receptor Antagonism

Anisodamine antagonizes both Gq-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.

Cholinergic Anti-Inflammatory Pathway

Anisodamine can indirectly modulate the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors on neurons, it may increase the local concentration of acetylcholine available to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages, leading to a reduction in pro-inflammatory cytokine production.

Generalized Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of the anti-inflammatory effects of anisodamine or this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of the pharmacological properties of anisodamine and this compound.

Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of anisodamine or this compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Test compound (anisodamine or this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

96-well filter plates.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch out the filters from the plate and place them in scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

In Vivo Microcirculation Assessment (Intravital Microscopy)

This protocol describes a method for observing and quantifying changes in microcirculation in a living animal model.

Objective: To evaluate the effect of anisodamine or this compound on mesenteric microcirculation in a septic shock rat model.

Materials:

-

Anesthetized rat.

-

Intravital microscope equipped with a camera and recording software.

-

Surgical instruments for laparotomy.

-

Isotonic saline solution (37°C).

-

Anisodamine, this compound, or vehicle control solution.

-

Image analysis software.

Methodology:

-

Animal Preparation: Anesthetize the rat and perform a midline laparotomy to expose the mesentery.

-

Microscope Setup: Place the rat on a heated stage under the intravital microscope. Gently exteriorize a loop of the mesentery and place it on a transparent pedestal, continuously superfusing it with warm isotonic saline.

-

Baseline Recording: Select a field of view containing arterioles, capillaries, and venules and record baseline microcirculatory parameters, such as vessel diameter and red blood cell velocity, for a defined period.

-

Treatment Administration: Administer anisodamine, this compound, or vehicle control intravenously.

-

Post-Treatment Recording: Record the same microcirculatory parameters at specific time points after drug administration.

-

Data Analysis: Use image analysis software to quantify changes in vessel diameter, red blood cell velocity, and functional capillary density from the recorded videos.[11]

Cytokine Measurement (ELISA)

This protocol outlines the steps for quantifying the concentration of pro-inflammatory cytokines in biological samples.

Objective: To measure the levels of TNF-α and IL-6 in plasma samples from septic rats treated with anisodamine or this compound.

Materials:

-

Plasma samples from treated and control animals.

-

Commercially available ELISA kits for rat TNF-α and IL-6.

-

Microplate reader.

Methodology:

-

Plate Preparation: Coat a 96-well microplate with the capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add plasma samples and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody, which binds to a different epitope on the captured cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase), which binds to the biotinylated detection antibody.

-

Substrate Addition: Wash the plate and add a chromogenic substrate. The enzyme will catalyze a color change.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the plasma samples.[11]

Conclusion

The fundamental difference between anisodamine and this compound lies in their stereochemistry, with anisodamine being a single enantiomer and this compound its racemic mixture. This structural distinction has implications for their pharmacological and pharmacokinetic properties, although a comprehensive, direct comparison of quantitative data remains an area for further research. Anisodamine and its racemate are non-specific muscarinic antagonists and weak α1-adrenergic antagonists, with their therapeutic benefits primarily attributed to their anticholinergic effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these important therapeutic agents. Further studies focusing on the receptor subtype selectivity and pharmacokinetic profiles of the individual enantiomers are warranted to fully elucidate their structure-activity relationships and optimize their clinical applications.

References

- 1. Anisodamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cddyyy.com [cddyyy.com]

- 4. CN116676355B - Method for catalytic synthesis of anisodamine - Google Patents [patents.google.com]

- 5. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cytokine Elisa [bdbiosciences.com]

- 10. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 11. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Raceanisodamine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raceanisodamine, a racemic mixture of anisodamine (B1666042), is a tropane (B1204802) alkaloid with anticholinergic and anti-inflammatory properties. Understanding its pharmacokinetic profile and bioavailability in preclinical animal models is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound and its active component, anisodamine, in various animal models. It details experimental protocols and presents quantitative data in a structured format to facilitate comparison and further research.

It is important to note that while the focus of this guide is this compound, a significant portion of the available preclinical pharmacokinetic data is on anisodamine. This information is presented here as a close surrogate, and this distinction should be considered when interpreting the data.

Pharmacokinetic Parameters

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) provide a quantitative measure of a drug's behavior in the body.

Data Summary in Animal Models

The following tables summarize the available pharmacokinetic data for anisodamine, a component of this compound, in rats. Currently, comprehensive pharmacokinetic data for this compound across multiple species is limited in the public domain.

Table 1: Pharmacokinetic Parameters of Anisodamine in Rats after Intravenous (IV) Administration

| Parameter | Value | Reference |

| Cmax (ng/mL) | 267.50 ± 33.16 | [1] |

| Urinary Excretion (%) | 54.86 | [1] |

Table 2: Pharmacokinetic Parameters of Anisodamine in Rats after Oral (PO) Administration

| Parameter | Value | Reference |

| Bioavailability (%) | 10.78 | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and reliability of pharmacokinetic studies. This section outlines the typical methodologies employed in the preclinical evaluation of this compound.

Animal Models

Pharmacokinetic studies are typically conducted in common laboratory animal models to predict the drug's behavior in humans.

-

Rodents: Sprague-Dawley or Wistar rats are frequently used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

-

Non-rodents: Beagle dogs are often used as a second species to assess inter-species variability in drug metabolism and pharmacokinetics.

Drug Administration

This compound can be administered via various routes to assess its absorption and disposition.

-

Intravenous (IV) Bolus: A single dose is administered directly into the systemic circulation, typically through the tail vein in rats or a cephalic vein in dogs. This route provides a baseline for determining absolute bioavailability.

-

Oral Gavage (PO): A single dose is administered directly into the stomach using a gavage needle. This route is used to evaluate oral absorption and bioavailability.

The experimental workflow for a typical pharmacokinetic study is illustrated below.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. In rats, blood is often collected from the tail vein or via cardiac puncture for terminal samples. In dogs, samples are typically drawn from the cephalic or saphenous vein.

-

Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.

-

Sample Storage: Plasma samples are stored at -80°C until analysis to ensure the stability of the analyte.

Bioanalytical Method

A sensitive and specific analytical method is required to quantify this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used technique.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate this compound from other components.

-

Mass Spectrometric Detection: The separated analyte is then detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

The logical relationship for developing a validated LC-MS/MS method is depicted below.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software.

-

Non-compartmental Analysis (NCA): This method is commonly used to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

-

Compartmental Analysis: This involves fitting the data to a specific compartmental model (e.g., one- or two-compartment) to describe the drug's disposition in the body.

Conclusion

The available data, primarily on anisodamine, suggests that this compound likely exhibits low oral bioavailability in rats. Further comprehensive pharmacokinetic studies of this compound in multiple animal species are necessary to fully characterize its ADME profile and to provide a solid foundation for its clinical development. The experimental protocols outlined in this guide provide a framework for conducting such studies in a standardized and reproducible manner. Future research should focus on generating a complete pharmacokinetic dataset for this compound to enable accurate inter-species scaling and prediction of its behavior in humans.

References

A Technical Guide to the Antioxidant and Free Radical Scavenging Effects of Raceanisodamine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the antioxidant and free radical scavenging properties of Raceanisodamine, a tropane (B1204802) alkaloid. The information presented herein is intended for a technical audience and focuses on the core mechanisms of action, supporting experimental data, and detailed methodologies for relevant assays.

Executive Summary

This compound has demonstrated significant antioxidant properties, primarily through the enhancement of endogenous antioxidant systems and the modulation of key signaling pathways involved in cellular stress and inflammation.[1][2] Experimental evidence indicates its potential to protect against cellular damage induced by free radicals.[1][2] The core mechanisms involve the activation of the Nuclear Factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, leading to an enhanced cellular antioxidant capacity.[3] Furthermore, this compound has been shown to increase the activity of crucial antioxidant enzymes like Superoxide (B77818) Dismutase (SOD) while reducing levels of lipid peroxidation markers such as Malondialdehyde (MDA).[1] Its anti-inflammatory effects, mediated by the suppression of the NF-κB pathway, also contribute to its protective role against oxidative stress.[1]

Core Mechanisms of Action

Activation of the Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary regulator of the cellular antioxidant response.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its binding protein, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[5]

Studies have shown that this compound (specifically the 654-2 form) can activate this pathway, leading to increased Nrf2 phosphorylation and the upregulation of downstream antioxidant genes.[3] This activation enhances the overall cellular antioxidant capacity and provides a protective effect against cellular senescence and injury, such as radiation-induced lung injury.[3]

Enhancement of Endogenous Antioxidant Enzymes

This compound hydrobromide has been shown to directly bolster the body's enzymatic antioxidant defenses. It increases the activity of Superoxide Dismutase (SOD), a critical enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.[1] This action is pivotal in mitigating the damage caused by one of the most common free radicals in biological systems.

Reduction of Lipid Peroxidation

Oxidative stress leads to the degradation of lipids in cell membranes, a process known as lipid peroxidation. Malondialdehyde (MDA) is a well-established biomarker for this process.[6][7] Experimental evidence indicates that this compound significantly reduces plasma levels of MDA, demonstrating its ability to protect cellular membranes from oxidative damage.[1]

Anti-Inflammatory Effects via NF-κB Pathway Suppression

There is significant cross-talk between inflammation and oxidative stress. This compound modulates key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) cascade.[1] By inhibiting the activation of NF-κB, this compound down-regulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] This anti-inflammatory action reduces the overall oxidative burden on cells.

Summary of In Vivo Effects

| Biomarker | Effect of this compound | Biological Significance | Reference |

| Superoxide Dismutase (SOD) Activity | Increased | Enhancement of the primary enzymatic antioxidant defense system. | [1] |

| Malondialdehyde (MDA) Levels | Decreased | Reduction in lipid peroxidation and protection of cell membranes. | [1] |

| Nuclear Factor erythroid 2-related factor 2 (Nrf2) | Activated / Phosphorylated | Upregulation of a wide range of antioxidant and detoxification genes. | [3] |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | Suppression of a key pro-inflammatory cytokine. | [1] |

| Interleukin-6 (IL-6) | Reduced | Attenuation of systemic inflammatory response. | [1] |

| Interleukin-1β (IL-1β) | Reduced | Inhibition of a critical mediator of inflammation. | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for standard in vitro assays used to evaluate the antioxidant and free radical scavenging potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8][9] The reduction of the deep purple DPPH to the yellow-colored DPPH-H is monitored spectrophotometrically.[8]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[8] This solution should be freshly prepared and kept protected from light.

-

-

Sample Preparation:

-

Dissolve this compound in the same solvent to create a stock solution.

-

Prepare a series of dilutions from the stock solution to test a range of concentrations.

-

-

Reaction Setup (96-well plate format):

-

Incubation:

-

Measurement:

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ back to the colorless neutral form is measured by the decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12][13]

-

Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

-

Sample Preparation:

-

Prepare a dilution series of this compound in a compatible solvent.

-

-

Reaction Setup:

-

Add a small volume of the sample (e.g., 5-10 µL) to a cuvette or microplate well.

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 200 µL) and mix thoroughly.

-

-

Incubation:

-

Allow the reaction to proceed for a set time (e.g., 5-6 minutes) at room temperature.

-

-

Measurement:

-

Read the absorbance at 734 nm.[12]

-

-

Calculation:

-

Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

This assay determines the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species. The method is based on quantifying the degradation of 2-deoxyribose by hydroxyl radicals generated via a Fenton-type reaction.[14]

Methodology:

-

Reaction Mixture Preparation:

-

In a test tube, combine the following in order: KH2PO4-NaOH buffer (pH 7.4), 2-deoxyribose (e.g., 2.8 mM), FeCl3 (e.g., 0.1 mM), EDTA (e.g., 0.1 mM), the this compound sample at various concentrations, and H2O2 (e.g., 1 mM).[15]

-

-

Incubation:

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).[15]

-

-

Color Development:

-

Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture in a boiling water bath for approximately 30 minutes to develop a pink chromogen (MDA-TBA adduct).[15]

-

Cool the tubes to room temperature.

-

-

Measurement:

-

Measure the absorbance of the pink solution at 532 nm.

-

-

Calculation:

-

The scavenging activity is calculated by comparing the absorbance of the sample-containing tubes to a control tube without the scavenger.

-

Superoxide Dismutase (SOD) Activity Assay

This assay measures the enzymatic activity of SOD in a sample. A common method involves the use of a system that generates superoxide radicals (e.g., xanthine (B1682287)/xanthine oxidase) and a detection agent that reacts with the superoxide (e.g., WST-1, a water-soluble tetrazolium salt) to produce a colored formazan (B1609692) dye.[16][17] SOD in the sample will inhibit this reaction by scavenging the superoxide radicals.

Methodology:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates according to standard protocols.

-

-

Reaction Setup (96-well plate format):

-

Add assay buffer, substrate (e.g., WST-1), and the sample to each well.

-

Prepare a standard curve using a known concentration of SOD enzyme.

-

-

Reaction Initiation:

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 20-30 minutes).

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength for the formazan dye (e.g., ~450 nm).[16]

-

-

Calculation:

Lipid Peroxidation (MDA) Assay

This assay quantifies the level of malondialdehyde (MDA), an end-product of lipid peroxidation, in biological samples. The most common method involves the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct.[19]

Methodology:

-

Sample Preparation:

-

Homogenize tissue or cells in a suitable lysis buffer, often containing an antioxidant like BHT to prevent further oxidation during the procedure.[7]

-

Centrifuge to remove insoluble material.

-

-

Reaction Setup:

-

Add the sample supernatant to a tube containing an acidic reagent (e.g., phosphotungstic acid or sulfuric acid).[7]

-

Add the TBA solution.

-

-

Incubation:

-

Incubate the mixture at high temperature (e.g., 95°C) for 30-60 minutes.

-

-

Extraction (Optional but recommended):

-

After cooling, the resulting MDA-TBA adduct can be extracted with a solvent like n-butanol to increase specificity and remove interfering substances.

-

-

Measurement:

-

Calculation:

-

Quantify the MDA concentration in the sample by comparing its absorbance to a standard curve prepared with known concentrations of MDA.

-

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed research and validation. All experimental work should be conducted with appropriate controls and safety precautions.

References

- 1. This compound | 85760-60-7 | Benchchem [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Activation of Nrf2/ARE pathway by Anisodamine (654-2) for Inhibition of cellular aging and alleviation of Radiation-Induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. biomedpharmajournal.org [biomedpharmajournal.org]

- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 11. mdpi.com [mdpi.com]

- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Free Radical Scavenging, Antioxidative DNA Damage Activities and Phytochemical Components of Active Fractions from Lansium domesticum Corr. Fruit [mdpi.com]

- 15. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. raybiotech.com [raybiotech.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipid Peroxidation MDA Assay Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 20. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]

The Central Nervous System Effects of Raceanisodamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raceanisodamine, a racemic mixture of anisodamine (B1666042), is a naturally occurring tropane (B1204802) alkaloid and a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1] Unlike its structural analogs atropine (B194438) and scopolamine, this compound exhibits significantly lower central nervous system (CNS) toxicity, a characteristic primarily attributed to its poor permeability across the blood-brain barrier (BBB).[2][3] This technical guide provides an in-depth review of the core CNS effects of this compound, summarizing key quantitative pharmacological data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The primary mechanism of action is the competitive blockade of muscarinic acetylcholine receptors (mAChRs), though it also demonstrates weak antagonism at α1-adrenergic receptors.[4][5] Furthermore, emerging evidence points to anti-inflammatory and neuroprotective properties mediated through the modulation of pathways such as NF-κB.[4] This document aims to serve as a comprehensive resource for professionals engaged in neurological and pharmacological research and development.

Pharmacodynamics and Quantitative Data

The primary pharmacological activity of this compound is the antagonism of muscarinic acetylcholine receptors. However, it also interacts with other receptor systems, contributing to its overall profile.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Ligand Blocked | Preparation | pKi Value | Reference |

|---|---|---|---|---|

| α1-Adrenoceptor | WB-4101 | Brain membrane | 2.63 | [5] |

| α1-Adrenoceptor | Clonidine | Brain membrane | 1.61 |[5] |

Pharmacokinetic Profile

The pharmacokinetic properties of anisodamine, the active component of this compound, have been characterized in rats. Its limited oral bioavailability and poor BBB penetration are key characteristics. The half-life (T1/2) of anisodamine in humans is approximately 2-3 hours.[1]

Table 2: Pharmacokinetic Parameters of Anisodamine in Rats (Intravenous Administration)

| Drug | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Reference |

|---|---|---|---|---|---|

| Anisodamine | 1 | 267.50 ± 33.16 | 1.69 ± 0.23 | 245.54 ± 24.12 | [6] |

| Atropine | 1 | 274.25 ± 53.66 | 1.54 ± 0.17 | 254.37 ± 31.52 | [6] |

| Scopolamine | 1 | 483.75 ± 78.13 | 1.15 ± 0.12 | 310.29 ± 37.44 |[6] |

Table 3: Pharmacokinetic Parameters of Anisodamine in Rats (Intragastric Administration)

| Drug | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|

| Anisodamine | 2 | 27.50 ± 4.51 | 0.42 ± 0.14 | 10.78 | [6] |

| Atropine | 2 | 54.25 ± 8.33 | 0.58 ± 0.14 | 21.62 | [6] |

| Scopolamine | 2 | 8.25 ± 1.71 | 0.50 ± 0.00 | 2.52 |[6] |

Core Signaling Pathways

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

As a muscarinic antagonist, this compound competitively blocks the binding of acetylcholine (ACh) to M1-M5 receptors. These G protein-coupled receptors (GPCRs) mediate diverse cellular responses. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium and activates Protein Kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase (AC) and decreasing cyclic AMP (cAMP) levels. By blocking these pathways, this compound inhibits cholinergic neurotransmission in the CNS.

NF-κB Signaling Pathway Modulation

This compound has demonstrated anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In inflammatory states, such as those induced by lipopolysaccharide (LPS), signaling through receptors like Toll-like receptor 4 (TLR4) leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. This compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and down-regulating the inflammatory response.[4]

Key Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the CNS effects of this compound.

Protocol: Morris Water Maze (MWM) for Spatial Memory Assessment

The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents. It was used to demonstrate that, unlike scopolamine, this compound does not impair spatial cognition.[2]

Objective: To evaluate the effect of this compound on spatial learning and memory acquisition, consolidation, and retrieval.

Materials:

-

Circular water tank (120-150 cm diameter), filled with water made opaque with non-toxic paint.

-

Submerged escape platform (10 cm diameter).

-

Video tracking system and software.

-

Distal visual cues placed around the room.

-

Rodents (rats or mice).

-

This compound, vehicle control, and positive control (e.g., scopolamine).

Procedure:

-

Habituation: Allow animals to swim freely in the tank without the platform for 60 seconds, one day prior to training, to acclimate them to the environment.

-

Acquisition Phase (4-5 days):

-

Administer this compound (or control substances) via appropriate route (e.g., intraperitoneal injection) 30 minutes before the first trial of each day.

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal into the water facing the tank wall at one of four quasi-random start positions.

-

Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform.

-

If the animal fails to find the platform within the time limit, guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record latency to find the platform, path length, and swim speed using the tracking software.

-

-

Probe Trial (24-48 hours after last acquisition trial):

-

Remove the platform from the tank.

-

Place the animal in the tank for a single 60-second trial.

-

Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swim path.

-

-

Data Analysis: Compare the parameters (e.g., escape latency during acquisition, time in target quadrant during probe trial) between the this compound-treated group and control groups using appropriate statistical tests (e.g., ANOVA with repeated measures).

Protocol: In Vivo Hippocampal Long-Term Potentiation (LTP) Recording

LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory. This electrophysiological method was used to show that this compound, unlike scopolamine, does not depress synaptic plasticity in the rat hippocampus.[2]

Objective: To measure the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.

Materials:

-

Stereotaxic apparatus.

-

Anesthesia (e.g., urethane).

-

Recording and stimulating microelectrodes.

-

Amplifier, digitizer, and data acquisition software.

-

Stimulus isolator.

-

Adult rats.

-

This compound and control solutions.

Procedure:

-

Animal Preparation: Anesthetize the rat and fix its head in the stereotaxic frame. Maintain body temperature at 37°C.

-

Electrode Implantation:

-

Perform a craniotomy over the hippocampus.

-

Lower the stimulating electrode into the Schaffer collateral pathway (coordinates relative to bregma: e.g., AP -3.5 mm, ML 2.5 mm, DV 2.5-3.0 mm).

-

Lower the recording electrode into the stratum radiatum of the CA1 region (e.g., AP -2.8 mm, ML 1.8 mm, DV 2.3-2.8 mm) to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single test pulses (e.g., 0.033 Hz) to the Schaffer collaterals to evoke fEPSPs. Adjust stimulus intensity to elicit a response that is 40-50% of the maximum amplitude.

-

Administer this compound or vehicle control and allow for absorption (e.g., 30 minutes).

-

Record a stable baseline of fEPSP responses for at least 30 minutes.

-

-

LTP Induction:

-

Deliver high-frequency stimulation (HFS), such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).

-

-

Post-HFS Recording:

-

Immediately following HFS, resume single-pulse stimulation at the baseline frequency.

-

Record fEPSPs for at least 60-120 minutes to monitor the potentiation of the synaptic response.

-

-

Data Analysis: Normalize the fEPSP slope or amplitude to the pre-HFS baseline average. Quantify the degree of potentiation as the percentage increase in the fEPSP slope during the last 10-20 minutes of recording compared to baseline. Compare results between treatment groups.

Protocol: Radioligand Binding Assay

This in vitro technique is the gold standard for determining the affinity of a drug for a specific receptor. It is used to quantify the binding of this compound to its target receptors (e.g., mAChRs, α1-adrenoceptors).

Objective: To determine the binding affinity (Ki) of this compound for specific CNS receptors.

Materials:

-

Brain tissue (e.g., rat cortex or hippocampus) or cells expressing the target receptor.

-

Homogenizer and ultracentrifuge.

-

Radioligand specific for the target receptor (e.g., [3H]-QNB for mAChRs).

-

This compound at various concentrations.

-

A known non-radiolabeled ligand for determining non-specific binding (e.g., atropine).

-

Glass fiber filters and cell harvester.

-

Scintillation counter and scintillation fluid.

-

Assay buffer.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay (Competition Assay):

-

In assay tubes or a 96-well plate, combine:

-

A fixed concentration of the radioligand.

-

A range of concentrations of the unlabeled test compound (this compound).

-

A fixed amount of the membrane preparation (e.g., 50-100 µg protein).

-

-

Prepare tubes for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound presents a unique pharmacological profile as a muscarinic antagonist with attenuated central nervous system effects compared to other tropane alkaloids. This is largely due to its poor penetration of the blood-brain barrier. Its primary mechanism involves the blockade of muscarinic acetylcholine receptors, but it also exhibits weak α1-adrenergic antagonism and notable anti-inflammatory activity via inhibition of the NF-κB pathway. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and similar compounds. For drug development professionals, its peripheral selectivity may offer therapeutic opportunities where central anticholinergic side effects are undesirable. Further research to elucidate specific binding affinities at muscarinic receptor subtypes and to fully characterize its neuroprotective potential is warranted.

References

- 1. Update on the sources, pharmacokinetics, pharmacological action, and clinical application of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on the determination of plasma level and pharmacokinetic parameters of anisodamine by micellar liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facilitation of Drug Transport across the Blood–Brain Barrier with Ultrasound and Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]

Raceanisodamine Hydrochloride: A Technical Guide to Solubility and Physicochemical Properties

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and core physicochemical properties of Raceanisodamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document aggregates essential quantitative data, details common experimental methodologies, and visualizes key processes and pathways to support advanced research and formulation efforts.

Physicochemical Properties

This compound is a tropane (B1204802) alkaloid and a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] It is the racemic form of anisodamine, an active ingredient extracted from the Chinese medicinal plant Anisodus tanguticus.[1][2] The hydrochloride salt form is utilized to enhance its pharmaceutical properties. A summary of its key physicochemical characteristics is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | (±)-6β-hydroxy-1αH,5αH-tropane-3α-alcohol tropic acid ester hydrochloride | [3] |

| Synonyms | This compound HCl, 654-2 | [3][4] |

| Molecular Formula | C₁₇H₂₄ClNO₄ | [4] |

| Molecular Weight | 341.83 g/mol | [4] |

| Appearance | White crystal or crystalline powder | [1][3] |

| CAS Number | 131674-05-0 | [4] |

| pKa (Predicted) | 14.12 ± 0.10 | [1] |

| Melting Point | 103 - 113 °C | [3] |

Solubility Profile

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. This compound hydrochloride, as a salt, is expected to have improved aqueous solubility compared to its free base. Quantitative solubility data for this compound, likely referring to the hydrochloride form in pharmaceutical contexts, are summarized in Table 2. The solubility in aqueous solution is pH-dependent; it is noted that this compound hydrochloride is less stable in aqueous solutions with a pH at or above 4, with increased stability observed between pH 3 and 4.[5]

| Solvent | Solubility | Molar Concentration (Approx.) | Source(s) |

| Water | ≥13.65 mg/mL | ≥39.93 mM | [6] |

| Water | Soluble | Not specified | [3] |

| DMSO | ≥51.3 mg/mL | ≥150.07 mM | [6] |

| Ethanol | ≥13.32 mg/mL | ≥38.96 mM | [6] |

| Ethanol | Easily soluble | Not specified | [3] |

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible physicochemical data. Below are detailed methodologies for determining key properties like solubility, pKa, and the partition coefficient (LogP).

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7] It involves measuring the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound hydrochloride to a series of flasks or vials containing a specific volume (e.g., 2-10 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels).[8][9]

-

Equilibration: Seal the flasks and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) using a rotary shaker or magnetic stirrer for a sufficient period to reach equilibrium.[8][9] This typically requires 24 to 72 hours.[8]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm PVDF filter).[10] Care must be taken to avoid temperature changes during this step.[8]

-

Quantification: Aspirate a precise volume of the clear supernatant and dilute it appropriately.

-

Analysis: Determine the concentration of the dissolved solute in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[11]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable drugs.[12][13][14] It involves monitoring pH changes in a solution of the drug upon the incremental addition of a titrant (an acid or a base).

Detailed Methodology:

-

System Calibration: Calibrate a potentiometer and a combined pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[12][13] Purge the solution with nitrogen to remove dissolved CO₂.[12]

-

Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.[13]

-

Titration Process: For a basic compound like this compound, first acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.8-2.0).[12] Then, titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[12][13]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.[12]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The inflection point of this sigmoid curve corresponds to the equivalence point, from which the pKa can be calculated.[13][15]

References

- 1. This compound | 85760-60-7 | Benchchem [benchchem.com]

- 2. Anisodamine - Wikipedia [en.wikipedia.org]

- 3. This compound [widelychemical.com]

- 4. medkoo.com [medkoo.com]

- 5. CN104069064A - this compound hydrochloride injection composition - Google Patents [patents.google.com]

- 6. apexbt.com [apexbt.com]

- 7. enamine.net [enamine.net]

- 8. quora.com [quora.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Raceanisodamine in Aqueous Humor by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raceanisodamine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, and it is under investigation for its potential therapeutic effects in various ophthalmic conditions. To facilitate preclinical and clinical development, a robust and sensitive analytical method for the quantification of this compound in ocular matrices is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in aqueous humor. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocol